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Compound of Interest

Compound Name: dl-Alanyl-dl-serine

Cat. No.: B1655023 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung
Die Analyse von Dipeptid-Stereoisomeren ist in der pharmazeutischen Forschung und

Entwicklung von entscheidender Bedeutung, da die Chiralität eines Moleküls dessen

pharmakokinetische und pharmakodynamische Eigenschaften maßgeblich beeinflussen kann.

Das Dipeptid dl-Alanyl-dl-serin besteht aus zwei chiralen Zentren, was zur Bildung von vier

möglichen Stereoisomeren führt: L-Alanyl-L-serin, D-Alanyl-D-serin, L-Alanyl-D-serin und D-

Alanyl-L-serin. Diese Isomere sind oft schwer zu trennen und besitzen keine starken

Chromophore, was ihre Detektion mittels Standard-HPLC mit UV-Vis-Detektion erschwert.

Dieser Anwendungshinweis beschreibt eine robuste Methode zur Analyse von dl-Alanyl-dl-serin

mittels Hochleistungsflüssigkeitschromatographie (HPLC) nach einer Prä-Säulen-

Derivatisierung.[1][2][3] Die Methode nutzt o-Phthalaldehyd (OPA) in Verbindung mit dem

chiralen Thiol N-Acetyl-L-cystein (NAC), um hochfluoreszierende diastereomere Derivate zu

bilden.[4][5] Diese Diastereomere können auf einer achiralen C18-Umkehrphasensäule

effizient getrennt und mit hoher Empfindlichkeit mittels eines Fluoreszenzdetektors quantifiziert

werden.[6]

Prinzip der Methode
Die Methode basiert auf der Reaktion der primären Aminogruppe des N-terminalen Alaninrests

des Dipeptids mit o-Phthalaldehyd (OPA) und einem chiralen Thiol (N-Acetyl-L-cystein) in
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einem alkalischen Medium.[1][7] Diese Reaktion führt zur Bildung eines stabilen und

hochfluoreszierenden 1-Alkylthio-2-Alkyl-substituierten Isoindol-Derivats.

Da ein einzelnes Enantiomer des chiralen Thiols (N-Acetyl-L-cystein) verwendet wird,

entstehen aus den Enantiomeren des Dipeptids diastereomere Derivate. Diese Diastereomere

weisen unterschiedliche physikalisch-chemische Eigenschaften auf, was ihre

chromatographische Trennung auf einer achiralen stationären Phase ermöglicht. Die

anschließende Detektion erfolgt über Fluoreszenz, was eine hohe Empfindlichkeit und

Selektivität gewährleistet.
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Abbildung 1: Logische Beziehung der diastereomeren Bildung.

Experimentelle Protokolle
Materialien und Reagenzien

dl-Alanyl-dl-serin Standard (≥98 % Reinheit)

o-Phthalaldehyd (OPA), für HPLC-Derivatisierung (≥99.0 %)[8]

N-Acetyl-L-cystein (NAC) (≥99 % Reinheit)

Borsäure (≥99.5 %)

Natriumhydroxid (NaOH)

Methanol (HPLC-Gradient-Grade)

Acetonitril (HPLC-Gradient-Grade)

Wasser (HPLC- oder Milli-Q-Qualität)

Salzsäure (HCl) zur pH-Einstellung

Instrumentierung
HPLC-System mit:

Binär- oder Quaternärpumpe

Autosampler mit programmierbarer Derivatisierungsfunktion

Säulenthermostat

Fluoreszenzdetektor (FLD)

Analytische Waage

pH-Meter
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Ultraschallbad

HPLC-Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 3.5 µm Partikelgröße)

Reagenzienvorbereitung
Boratpuffer (0.4 M, pH 9.5): 2.47 g Borsäure in 100 mL Wasser lösen. Den pH-Wert mit 10 M

NaOH auf 9.5 einstellen.

OPA/NAC-Derivatisierungsreagenz: 25 mg OPA in 2.5 mL Methanol lösen. 25 mg NAC

hinzufügen und mischen, bis es sich aufgelöst hat. 22.5 mL 0.4 M Boratpuffer (pH 9.5)

hinzufügen und gut mischen. Dieses Reagenz sollte täglich frisch zubereitet und vor Licht

geschützt bei 4 °C gelagert werden.

Standard- und Probenvorbereitung
Stammlösung (1 mg/mL): 10 mg dl-Alanyl-dl-serin genau einwiegen und in einem 10-mL-

Messkolben mit Wasser auflösen.

Arbeitsstandards: Geeignete Verdünnungen der Stammlösung mit Wasser herstellen, um

einen Konzentrationsbereich von z. B. 1 µg/mL bis 100 µg/mL abzudecken.

Automatisierte Prä-Säulen-Derivatisierung
Die Derivatisierung wird idealerweise vom Autosampler durchgeführt, um Präzision und

Reproduzierbarkeit zu gewährleisten.[9][10]

10 µL der Standard- oder Probelösung in ein Autosampler-Vial geben.

40 µL des OPA/NAC-Derivatisierungsreagenz hinzufügen.

Die Lösung für 2 Minuten bei Raumtemperatur mischen und reagieren lassen.

Unmittelbar danach einen definierten Anteil (z. B. 20 µL) in das HPLC-System injizieren.

HPLC-Bedingungen
Die folgenden Parameter bieten einen Ausgangspunkt und sollten für das spezifische System

optimiert werden.
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Parameter Einstellung

Säule
C18-Umkehrphasensäule (z. B. 4.6 x 150 mm,

3.5 µm)

Mobile Phase A 25 mM Natriumphosphatpuffer, pH 6.8

Mobile Phase B Acetonitril/Methanol (50:50, v/v)

Flussrate 1.0 mL/min

Säulentemperatur 35 °C

Injektionsvolumen 20 µL

Fluoreszenz-Detektion
Anregung (Ex): 340 nm, Emission (Em): 455

nm[1]

Gradientenprogramm
0 min: 10 % B; 25 min: 50 % B; 30 min: 80 % B;

35 min: 10 % B; 40 min: 10 % B

Daten und erwartete Ergebnisse
Die Methode sollte vier Hauptpeaks liefern, die den vier diastereomeren Derivaten der

Stereoisomere von Alanyl-serin entsprechen. Die genaue Elutionsreihenfolge hängt von der

spezifischen Säule und den Bedingungen ab.

Tabelle 1: Beispielhafte chromatographische Daten

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/01483918208062846
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1655023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stereoisomer
Erwartete
Retentionszeit (tR,
min)

Relative Response Auflösung (Rs)

L-Ala-L-Ser-Derivat ~15.2 1.00 -

D-Ala-D-Ser-Derivat ~16.5 ~1.00 > 1.5

L-Ala-D-Ser-Derivat ~18.1 ~1.00 > 1.5

D-Ala-L-Ser-Derivat ~19.4 ~1.00 > 1.5

Hinweis: Diese Werte

sind illustrativ. Die

tatsächlichen

Retentionszeiten und

die

Elutionsreihenfolge

müssen experimentell

bestimmt werden.

Tabelle 2: Typische Leistungsmerkmale der Methode
Parameter Typischer Wert Beschreibung

Linearität (R²) > 0.999
Im Konzentrationsbereich von

1-100 µg/mL

Nachweisgrenze (LOD) ~1 pmol[11]
Signal-Rausch-Verhältnis von

3:1

Bestimmungsgrenze (LOQ) ~2.5-5 pmol[11]
Signal-Rausch-Verhältnis von

10:1

Präzision (RSD%) < 4 %[11]
Wiederholbarkeit von

Injektionen

Visualisierung des Arbeitsablaufs
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Probenvorbereitung

Automatisierte Derivatisierung
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Abbildung 2: Experimenteller Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
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Schlussfolgerung
Die beschriebene Methode zur Prä-Säulen-Derivatisierung von dl-Alanyl-dl-serin mit OPA/N-

Acetyl-L-cystein bietet eine empfindliche, spezifische und zuverlässige Lösung für die chirale

Trennung und Quantifizierung seiner vier Stereoisomere.[4][6] Die Bildung von

fluoreszierenden Diastereomeren ermöglicht den Einsatz von Standard-C18-Säulen und

Fluoreszenzdetektion, was die Methode für Labore zugänglich macht, die nicht über spezielle

chirale Säulen oder Massenspektrometer verfügen. Die Automatisierung des

Derivatisierungsschritts gewährleistet eine hohe Reproduzierbarkeit und eignet sich für den

Hochdurchsatz in der Qualitätskontrolle und in der pharmazeutischen Forschung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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